molecular formula C17H15ClN2OS3 B2669182 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 899351-07-6

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2669182
CAS RN: 899351-07-6
M. Wt: 394.95
InChI Key: RCIUBPRCHJPCKH-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities : Compounds related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various microbial strains, highlighting their potential as multifunctional agents in medical applications (Zablotskaya et al., 2013).
  • Antitumor Agents : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential as potent anticancer agents (Gomha et al., 2016).

Luminescent Properties for White Light Emission

  • White Light Emitting Devices : Benzothiazole derivatives have been found to exhibit distinct luminescence properties that can be harnessed in the development of white-light emitting devices. By doping these compounds into a polymer matrix, emissions that lie at the saturated white-light region were achieved, offering a simple and flexible approach to fabricating white-light emitting devices (Lu et al., 2017).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial and Cytotoxic Activities : Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some derivatives showed high antibacterial activity, anticandidal effects, and cytotoxicity against various cancer cell lines, indicating their potential in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition of Iron : Studies on the inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron have been conducted. Theoretical data, including density functional theory (DFT) calculations and molecular dynamics simulations, were in good agreement with experimental results, demonstrating their effectiveness as corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS3/c1-11-2-4-12(5-3-11)22-9-8-16(21)20-17-19-13(10-23-17)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIUBPRCHJPCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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